Subunit Selectivity Profile: NSC339614 Potassium vs. UBP512 and UBP551
NSC339614 potassium (CAS 1135037-53-4) exhibits a distinct selectivity signature compared to the closest structurally or functionally related NMDA PAMs. In two-electrode voltage-clamp recordings from Xenopus oocytes expressing recombinant NMDA receptors, the compound potentiates GluN1/GluN2C and GluN1/GluN2D responses while inhibiting GluN1/GluN2A and GluN1/GluN2B. In contrast, UBP512 potentiates only GluN1/GluN2A, and UBP551 potentiates only GluN1/GluN2D [1]. This dual GluN2C/D potentiation with concomitant GluN2A/B inhibition is a unique pharmacological signature not shared by the comparators .
| Evidence Dimension | NMDA receptor subunit selectivity profile (qualitative activity) |
|---|---|
| Target Compound Data | Potentiates GluN1/GluN2C and GluN1/GluN2D; inhibits GluN1/GluN2A and GluN1/GluN2B |
| Comparator Or Baseline | UBP512 (potentiates GluN1/GluN2A only); UBP551 (potentiates GluN1/GluN2D only) |
| Quantified Difference | NSC339614 exhibits dual potentiation at GluN2C/D and dual inhibition at GluN2A/B; UBP512 and UBP551 exhibit single-subunit potentiation |
| Conditions | Xenopus oocytes expressing recombinant NMDA receptor subtypes; two-electrode voltage-clamp |
Why This Matters
This distinct selectivity profile allows researchers to unambiguously attribute functional outcomes to GluN2C/D-containing receptors while simultaneously silencing GluN2A/B activity, a property unavailable with single-subunit PAMs.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. A novel family of negative and positive allosteric modulators of NMDA receptors. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. doi: 10.1124/jpet.110.174144. View Source
